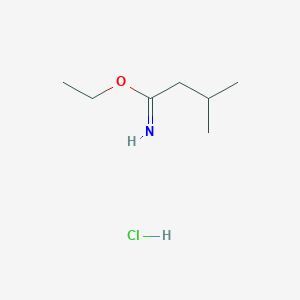

Ethyl 3-methylbutanecarboximidate hydrochloride

CAS No.: 391605-42-8

Cat. No.: VC4188911

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391605-42-8 |

|---|---|

| Molecular Formula | C7H16ClNO |

| Molecular Weight | 165.66 |

| IUPAC Name | ethyl 3-methylbutanimidate;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-4-9-7(8)5-6(2)3;/h6,8H,4-5H2,1-3H3;1H |

| Standard InChI Key | JFVSYMXTFJYMEZ-UHFFFAOYSA-N |

| SMILES | CCOC(=N)CC(C)C.Cl |

Introduction

Chemical Structure and Identification

Structural Features

-

IUPAC Name: Ethyl 3-methylbutanimidate hydrochloride

-

Key Functional Groups:

Spectroscopic Data

-

¹H NMR: Peaks corresponding to the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.5–4.0 ppm, quartet), methylbutyl chain (δ 0.9–1.1 ppm, multiplet), and imine proton (δ 8.2–8.5 ppm) .

-

IR: Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O) .

Synthesis

Pinner Reaction Mechanism

Ethyl 3-methylbutanecarboximidate hydrochloride is synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. The general steps are as follows :

-

Protonation: 3-Methylbutanenitrile reacts with anhydrous HCl to form a nitrilium ion.

-

Nucleophilic Attack: Ethanol attacks the electrophilic nitrilium carbon, yielding an imidate intermediate.

-

Salt Formation: The intermediate is stabilized as a hydrochloride salt .

Reaction Scheme:

Optimization Parameters

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 165.66 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Soluble in polar solvents (DMF, ethanol) | |

| Stability | Hygroscopic; store under inert gas |

Applications in Organic Synthesis

Amidination Reactions

Imidate hydrochlorides react with amines to form amidines, key intermediates in pharmaceutical synthesis. For example:

This reactivity is exploited in peptide coupling and agrochemical production .

Orthoester Formation

Excess alcohol converts imidates to orthoesters, useful as protecting groups for carbonyls :

Heterocycle Synthesis

Imidates serve as precursors for pyrimidines and triazines, leveraging their electrophilic nitrogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume